molecular formula C21H23N3O4S B2700059 4-(N,N-diethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide CAS No. 952961-70-5

4-(N,N-diethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide

Cat. No. B2700059
CAS RN: 952961-70-5
M. Wt: 413.49
InChI Key: SDTULQNJMOTTFB-UHFFFAOYSA-N
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Description

4-(N,N-diethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide, also known as DIBA, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. DIBA is a member of the sulfonamide family of compounds and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Activity

Researchers have developed novel compounds and evaluated their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, the synthesis of N-substituted-4-(1H-imidazol-1-yl)benzamides demonstrated potent selective class III antiarrhythmic activity, suggesting potential therapeutic applications in treating arrhythmias (Morgan et al., 1990). Additionally, the synthesis of 2-(4'-diethylsulfonamide phenyl)-4-substituted aminomethyl-1,3,4-oxadiazolin-5-thiones showed biological activity, indicating a path for developing new bioactive molecules (Havaldar & Khatri, 2006).

Material Science and Polymer Chemistry

In material science and polymer chemistry, the focus is on developing new materials with specific properties. The chain-growth polycondensation for well-defined aramides, including the synthesis of block copolymers containing aramide with low polydispersity, illustrates advancements in creating materials with controlled molecular weight and structure for potential applications in various industries (Yokozawa et al., 2002).

Antimicrobial and Antifungal Research

The antimicrobial and antifungal activities of synthesized compounds highlight their potential in addressing resistant microbial strains. Research into sulfonyl-substituted nitrogen-containing heterocyclic systems extended derivatives' range, showing sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).

Enzyme Inhibition and Molecular Docking

The synthesis and characterization of new Schiff bases of sulfa drugs and their enzyme inhibition effects offer insights into designing inhibitors for specific enzymes, aiding in the development of therapeutic agents. Molecular docking studies have provided a deeper understanding of the interaction between synthesized compounds and target enzymes, facilitating the design of more effective molecules (Alyar et al., 2019).

Fluorescence and Photophysical Studies

The development of novel fluorescent compounds, such as N-2-Aryl-1,2,3-Triazoles, and their photophysical properties study, underscores the potential of these compounds in applications requiring fluorescence, like bioimaging and sensors. The synthesis and characterization of these compounds have led to insights into their stability, emission, and quantum yields (Padalkar et al., 2015).

properties

IUPAC Name

4-(diethylsulfamoyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-3-24(4-2)29(26,27)19-12-10-17(11-13-19)21(25)22-15-18-14-20(28-23-18)16-8-6-5-7-9-16/h5-14H,3-4,15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTULQNJMOTTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-diethylsulfamoyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide

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